molecular formula C19H14F3NOS B4217275 2-(1-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4217275
M. Wt: 361.4 g/mol
InChI Key: QKHCHLCDXPYQDN-UHFFFAOYSA-N
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Description

The compound “2-(1-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . It also contains a naphthylthio group and a phenyl group, which are common structures in organic chemistry.


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into organic molecules through various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the overall structure and reactivity of the molecule.


Chemical Reactions Analysis

Trifluoromethyl groups are often used in reactions involving carbon-centered radical intermediates . They can also form electron donor–acceptor (EDA) complexes with certain compounds .


Physical and Chemical Properties Analysis

The trifluoromethyl group can influence the physical and chemical properties of the compound. For instance, trifluoromethyl-substituted compounds are often strong acids . The group can also lower the basicity of compounds .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Trifluoromethyl groups are often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Future Directions

The use of trifluoromethyl groups in organic synthesis is a growing field, with many potential applications in pharmaceuticals, agrochemicals, and materials . Future research may discover new reactions and applications for these types of compounds.

Properties

IUPAC Name

2-naphthalen-1-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NOS/c20-19(21,22)14-7-4-8-15(11-14)23-18(24)12-25-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHCHLCDXPYQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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